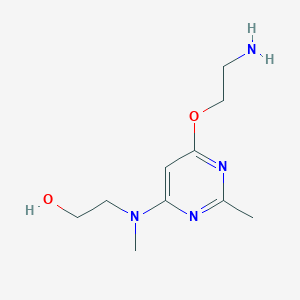

2-((6-(2-Aminoethoxy)-2-methylpyrimidin-4-yl)(methyl)amino)ethan-1-ol

CAS No.: 2098131-70-3

Cat. No.: VC3142173

Molecular Formula: C10H18N4O2

Molecular Weight: 226.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098131-70-3 |

|---|---|

| Molecular Formula | C10H18N4O2 |

| Molecular Weight | 226.28 g/mol |

| IUPAC Name | 2-[[6-(2-aminoethoxy)-2-methylpyrimidin-4-yl]-methylamino]ethanol |

| Standard InChI | InChI=1S/C10H18N4O2/c1-8-12-9(14(2)4-5-15)7-10(13-8)16-6-3-11/h7,15H,3-6,11H2,1-2H3 |

| Standard InChI Key | SXXRRRFKFMTFDF-UHFFFAOYSA-N |

| SMILES | CC1=NC(=CC(=N1)OCCN)N(C)CCO |

| Canonical SMILES | CC1=NC(=CC(=N1)OCCN)N(C)CCO |

Introduction

Chemical Structure and Properties

Structural Characteristics

2-((6-(2-Aminoethoxy)-2-methylpyrimidin-4-yl)(methyl)amino)ethan-1-ol consists of a pyrimidine core with several functional group substitutions that define its chemical behavior and biological activity. The compound features a 2-methylpyrimidine ring with a 2-aminoethoxy substituent at position 6 and a methylaminoethanol group at position 4. This arrangement of functional groups creates a molecule with multiple nitrogen atoms and hydroxyl functionality, allowing for various intermolecular interactions in biological systems. The presence of both basic (amine) and hydrogen-bonding (hydroxyl) groups contributes to its solubility profile and potential for interaction with biological targets such as enzymes and receptors.

The compound belongs to a class of pyrimidine derivatives that have been investigated for their potential pharmaceutical applications. The 2-methyl group on the pyrimidine ring distinguishes this compound from similar derivatives and may contribute to its specific biological activities by influencing binding affinity to target proteins.

Physical and Chemical Properties

Below is a comprehensive table summarizing the key physical and chemical properties of 2-((6-(2-Aminoethoxy)-2-methylpyrimidin-4-yl)(methyl)amino)ethan-1-ol:

| Property | Value |

|---|---|

| CAS Number | 2098131-70-3 |

| Molecular Formula | C10H18N4O2 |

| Molecular Weight | 226.28 g/mol |

| Physical Appearance | Light yellow solid |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, methanol) |

| Functional Groups | Pyrimidine ring, secondary amine, primary amine, hydroxyl |

| Hydrogen Bond Donors | 2 (NH2, OH) |

| Hydrogen Bond Acceptors | 6 (N atoms, O atoms) |

The compound's molecular structure provides opportunities for hydrogen bonding and other non-covalent interactions, which may play crucial roles in its biological activities. These properties influence its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion profiles when considered for pharmaceutical applications.

Synthesis and Preparation

Synthetic Routes

The synthesis of 2-((6-(2-Aminoethoxy)-2-methylpyrimidin-4-yl)(methyl)amino)ethan-1-ol typically involves a multi-step approach starting with substituted pyrimidine precursors. Based on the synthesis of related compounds, a common synthetic route begins with 2,4-dichloro-6-methylpyrimidine, which undergoes selective nucleophilic aromatic substitution reactions at the more reactive 4-position followed by the 6-position .

A typical synthetic pathway includes:

-

Reaction of 2,4-dichloro-6-methylpyrimidine with 2-(methylamino)ethan-1-ol to selectively substitute at the 4-position, forming 2-((2-chloro-6-methylpyrimidin-4-yl)(methyl)amino)ethan-1-ol.

-

Subsequent reaction with 2-aminoethanol under basic conditions to introduce the 2-aminoethoxy group at position 6 .

Alternative methods may involve protection-deprotection strategies for the amine and hydroxyl groups to prevent unwanted side reactions during the synthesis. For instance, the aminoethoxy group might be introduced via an azide intermediate that is subsequently reduced to the amine, as demonstrated in the synthesis of related compounds .

Purification Methods

Purification of 2-((6-(2-Aminoethoxy)-2-methylpyrimidin-4-yl)(methyl)amino)ethan-1-ol typically employs a combination of techniques to ensure high purity:

-

Column chromatography is commonly used, typically with silica gel as the stationary phase and a gradient solvent system such as dichloromethane/methanol mixtures (ranging from 100:0 to approximately 3:1) .

-

Recrystallization from appropriate solvent systems may be employed to further purify the compound after initial chromatographic separation.

-

For analytical purposes and final characterization, High-Performance Liquid Chromatography (HPLC) methods may be utilized to confirm purity levels .

These purification techniques are essential to ensure the removal of reaction by-products and unreacted starting materials, particularly important when the compound is intended for biological testing or pharmaceutical applications where high purity is required .

Biological Activities

Enzyme Inhibition Properties

2-((6-(2-Aminoethoxy)-2-methylpyrimidin-4-yl)(methyl)amino)ethan-1-ol and structurally related compounds have demonstrated significant enzyme inhibition properties, particularly against tissue transglutaminase 2 (TG2). TG2 is a multifunctional enzyme involved in various cellular processes including cell adhesion, extracellular matrix stabilization, and signal transduction pathways. Dysregulation of TG2 has been implicated in multiple pathological conditions, including cancer and fibrotic diseases .

The compound's interaction with TG2 likely involves binding to specific domains of the enzyme, potentially interfering with its catalytic activity or conformational changes necessary for function. This inhibitory effect on TG2 may contribute to the compound's potential antitumor activity, as TG2 is known to be overexpressed in several cancer types and contributes to tumor cell survival, proliferation, and metastasis .

Research has also suggested that similar pyrimidine derivatives may interact with G protein-coupled receptors (GPCRs), which are important targets for drug development due to their involvement in numerous physiological processes. These interactions could modulate signaling pathways related to inflammation, neurotransmission, and cell proliferation, further expanding the potential therapeutic applications of this compound class.

Research Applications

Role in Cancer Research

2-((6-(2-Aminoethoxy)-2-methylpyrimidin-4-yl)(methyl)amino)ethan-1-ol has emerged as a valuable compound in cancer research, particularly in the development of targeted therapies for ovarian cancer. The compound is being studied as part of a broader effort to develop novel approaches to cancer treatment that go beyond traditional cytotoxic therapies .

Key research applications include:

-

Development of PROTACs that utilize the compound or derivatives as part of their structure to target TG2 in ovarian cancer cells

-

Investigation of structure-activity relationships to optimize binding to TG2 and improve degradation efficiency

-

Exploration of the effects of TG2 degradation on cancer cell phenotypes, including proliferation, migration, and resistance to apoptosis

-

Preclinical studies to evaluate the potential of TG2-targeting compounds as therapeutic agents for ovarian cancer treatment

These research applications highlight the significance of 2-((6-(2-Aminoethoxy)-2-methylpyrimidin-4-yl)(methyl)amino)ethan-1-ol as both a tool compound for understanding cancer biology and a potential lead structure for therapeutic development. The compound's specific structural features make it particularly suitable for incorporation into larger molecules designed for targeted protein degradation approaches in cancer treatment .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume